Incomplete Cross-Resistance with Cytarabine in AML: Fludarabine Retains Cytotoxic Activity in 52% of Highly Ara-C-Resistant Patient Samples
In a comparative in vitro study of leukemic cells from 170 AML patients using a bioluminescence ATP assay, fludarabine at 2 µmol/L (clinically achievable concentration) was more cytotoxic than cytarabine at 0.5 µmol/L [1]. Among 45 patient samples identified as highly resistant to cytarabine (Ara-C), fludarabine retained high or intermediate cytotoxic activity in 52% of cases, while cladribine at 50 nmol/L retained activity in 54% [1]. The correlation between fludarabine and cytarabine cytotoxicity was weak (r = 0.37, P < 0.001), whereas the correlation between fludarabine and cladribine was strong (r = 0.82, P < 0.001), indicating that fludarabine's susceptibility profile is largely independent of cytarabine resistance status [1].
| Evidence Dimension | In vitro cytotoxicity in cytarabine-resistant versus cytarabine-sensitive primary AML samples |
|---|---|
| Target Compound Data | Fludarabine 2 µmol/L: retained high or intermediate cytotoxicity in 52% (23/45) of highly Ara-C-resistant AML samples; correlation with Ara-C cytotoxicity r = 0.37 |
| Comparator Or Baseline | Cytarabine 0.5 µmol/L (baseline defining resistance); Cladribine 50 nmol/L: retained activity in 54% of Ara-C-resistant samples; correlation with Ara-C r = 0.49; correlation with fludarabine r = 0.82 |
| Quantified Difference | Fludarabine active in 52% of Ara-C-resistant samples (incomplete cross-resistance); weak correlation with cytarabine (r = 0.37) confirms divergent susceptibility profiles |
| Conditions | Bioluminescence ATP assay (Ther Drug Monit); primary leukemic cells from 170 AML patients; drug concentrations mimicking in vivo therapeutic levels; Löfgren et al., 2005 |
Why This Matters
This incomplete cross-resistance provides direct evidence that fludarabine can be deployed as a salvage agent in AML patients who have progressed on cytarabine-based regimens, supporting its procurement as a mechanistically non-redundant therapeutic option.
- [1] Löfgren C, Hjortsberg L, Blomgren M, et al. High activity and incomplete cross resistance of nucleoside analogues cladribine and fludarabine versus Ara-C on leukemic cells from patients with AML. Ther Drug Monit. 2005 Oct;27(5):641-6. doi:10.1097/01.ftd.0000175157.94192.dc. PMID: 16175139. View Source
